5β-Dihydro Progesterone-d8
CAS No.:
Cat. No.: VC0210132
Molecular Formula: C₂₁H₂₄D₈O₂
Molecular Weight: 324.53
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₄D₈O₂ |
---|---|
Molecular Weight | 324.53 |
Introduction
Synthesis and Production
Synthetic Pathways
The synthesis of 5β-Dihydro Progesterone-d8 typically involves the reduction of progesterone using specialized reductive agents or enzymatic methods. The process incorporates deuterium atoms into the molecular structure through isotopic exchange or direct labeling techniques. Reaction conditions such as temperature, pH, and reaction time are meticulously controlled to optimize yield and purity.
Key Reaction Steps:
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Reduction of progesterone to form 5β-dihydroprogesterone.
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Incorporation of deuterium atoms via catalytic hydrogenation or enzymatic methods.
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Purification to achieve high isotopic purity (>95%).
The resulting compound is characterized by its enhanced stability and suitability for use as an internal standard in analytical chemistry.
Applications in Analytical Chemistry
Due to its isotopic labeling, 5β-Dihydro Progesterone-d8 is widely used in mass spectrometry for the quantification of steroid hormones in biological samples. Its stability under experimental conditions ensures accurate measurements, making it a preferred choice for studies involving steroid metabolism.
Biological Activity and Metabolic Pathways
Role in Steroid Biochemistry
As a derivative of 5β-dihydroprogesterone, this compound participates in various biochemical reactions involving steroid metabolism. It serves as an intermediate in the synthesis of other steroid metabolites, including pregnanolone and epipregnanolone . These metabolites are neuroactive steroids that modulate neurotransmitter receptors such as GABA_A and NMDA receptors .
Table 1: Key Metabolic Pathways Involving 5β-Dihydro Progesterone-d8
Enzyme | Product | Biological Role |
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Aldo-keto reductase | Tetrahydrosteroids | Neurosteroid activity |
Progesterone receptor | Weak binding affinity | Limited progestogenic activity |
Pregnane X receptor | Activation | Regulation of uterine contractility |
Interaction with Receptors
In addition to receptor-mediated effects, this compound influences membrane-level processes such as chloride conductance at GABA_A receptors and calcium channel blockade . These properties contribute to its neuroactive effects, including anxiolytic and anesthetic actions.
Neuroactive Properties
Studies have demonstrated that 5β-Dihydro Progesterone-d8 acts as a positive allosteric modulator of GABA_A receptors, albeit with lower potency than other progesterone metabolites like allopregnanolone . This modulation underlies its potential therapeutic applications in conditions such as anxiety and pain management.
Research Applications
Use as an Internal Standard
In mass spectrometry-based studies, 5β-Dihydro Progesterone-d8 serves as an internal standard for quantifying endogenous steroids in biological samples . Its isotopic labeling ensures accurate differentiation from native compounds during analysis.
Table 2: Advantages of Using Isotope-Labeled Standards
Feature | Benefit |
---|---|
Enhanced stability | Reliable under experimental conditions |
Isotopic differentiation | Precise quantification |
High purity | Reduced analytical variability |
Studies on Hormonal Pathways
This compound is employed in research exploring hormonal pathways related to reproduction, neurosteroid activity, and metabolic regulation . It provides insights into the role of progesterone metabolites in health and disease.
Example Applications:
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Profiling hormone levels in serum using LC-MS/MS techniques.
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Investigating the role of neurosteroids in neurological disorders.
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Studying the effects of steroid hormones on uterine contractility.
Implications for Health and Disease
Neurological Disorders
The neuroactive properties of this compound make it relevant for studying conditions such as anxiety, depression, and epilepsy . By modulating GABA_A receptors, it may influence neuronal excitability and synaptic transmission.
Metabolic Regulation
Research indicates that metabolites derived from 5β-Dihydro Progesterone-d8 can act as ligands for nuclear receptors like PXR, influencing metabolic pathways related to cholesterol homeostasis and bile acid synthesis .
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